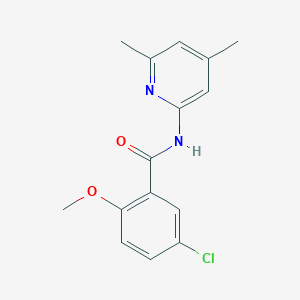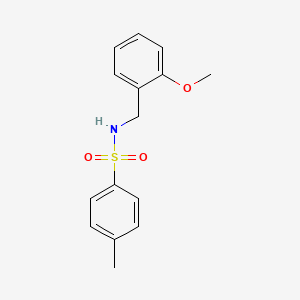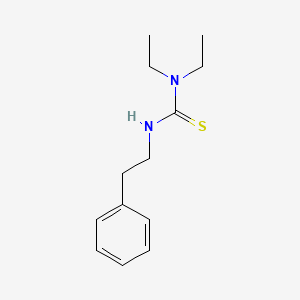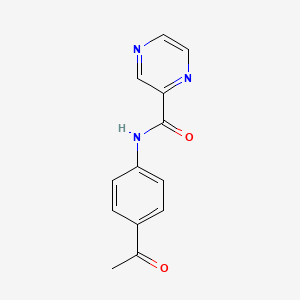![molecular formula C14H12ClN3O2 B5864279 N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5864279.png)
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. In
Mecanismo De Acción
The mechanism of action of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is not fully understood. However, it has been proposed that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which are proteins that help package DNA in the nucleus. HDACs have been implicated in the development of cancer, and inhibitors of HDACs have been shown to have anticancer activity. Therefore, it is possible that this compound exerts its anticancer effects through the inhibition of HDACs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, which is the process by which tumors develop a blood supply. This compound has also been shown to inhibit the migration and invasion of cancer cells. These findings suggest that this compound has potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide is that it has been shown to have anticancer activity in vitro and in vivo. Additionally, the synthesis of this compound is relatively straightforward and can be carried out in most organic chemistry laboratories. However, one limitation of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular targets of this compound.
Direcciones Futuras
There are several future directions for research on N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide. One direction is to further investigate the mechanism of action of this compound. It is important to identify the precise molecular targets of this compound in order to optimize its anticancer activity. Another direction is to explore the potential of this compound in combination with other anticancer agents. It is possible that this compound could enhance the activity of other anticancer agents or overcome drug resistance. Finally, it would be interesting to investigate the potential of this compound in other disease models, such as inflammatory diseases or neurodegenerative diseases.
In conclusion, this compound is a promising compound with potential applications in cancer research. Its anticancer activity, ease of synthesis, and low toxicity make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action and optimize its anticancer activity.
Métodos De Síntesis
The synthesis of N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to yield this compound. This method has been reported in the literature and has been successfully replicated in various laboratories.
Aplicaciones Científicas De Investigación
N'-[(2-chloro-4-methylbenzoyl)oxy]-2-pyridinecarboximidamide has been shown to have potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells through the activation of caspases. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop a blood supply. These findings suggest that this compound could be a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-5-6-10(11(15)8-9)14(19)20-18-13(16)12-4-2-3-7-17-12/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVZKQFDVHEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)

![3-{[(4-methyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5864228.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)

![2-chloro-N'-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5864261.png)


![N-[(diethylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5864283.png)
![2-{[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B5864285.png)
![3-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5864291.png)